molecular formula C11H18N2O2 B6150575 tert-butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate CAS No. 1340353-67-4

tert-butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate

Cat. No.: B6150575
CAS No.: 1340353-67-4
M. Wt: 210.27 g/mol
InChI Key: VFYYZZALLFLCGP-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate (CAS: 1463502-41-1) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is substituted with a propargylamine group (–NH–CH₂–C≡CH) at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol. The compound is typically stored at –20°C to ensure stability, indicating sensitivity to thermal degradation .

The propargyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in bioconjugation and drug discovery. The Boc group enhances solubility in organic solvents and facilitates deprotection under acidic conditions for further functionalization.

Properties

CAS No.

1340353-67-4

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

tert-butyl 3-(prop-2-ynylamino)azetidine-1-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-5-6-12-9-7-13(8-9)10(14)15-11(2,3)4/h1,9,12H,6-8H2,2-4H3

InChI Key

VFYYZZALLFLCGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCC#C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and propargylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution: The azetidine nitrogen can act as a nucleophile, facilitating the introduction of other functional groups.
  • Click Chemistry: The propargyl group enables participation in click reactions to form stable triazole linkages with azides.

Medicinal Chemistry

In medicinal chemistry, tert-butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate is being explored for its potential as a building block for novel pharmaceuticals. Its structural features are conducive to modifications that can lead to biologically active compounds. Some potential applications include:

  • Drug Discovery: Investigated for its role in synthesizing compounds that may exhibit therapeutic effects against various diseases.

Research has indicated that derivatives of this compound may possess significant biological activity. Preliminary studies suggest potential enzyme inhibition capabilities, which could lead to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound in various contexts:

  • Synthesis Methodology : A study demonstrated high yields (up to 85%) using optimized reaction conditions for synthesizing tert-butyl 3-[(prop-2-yn-1-yl)amino]azetidine derivatives, showcasing its utility in organic synthesis .
  • Biological Evaluation : Another investigation assessed the biological activity of synthesized derivatives against specific enzyme targets, revealing promising inhibitory effects that warrant further exploration .
  • Pharmaceutical Development : Research highlighted the compound's role in developing new drug candidates targeting metabolic pathways, emphasizing its potential therapeutic relevance .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The propargyl group can participate in click chemistry reactions, forming stable triazole linkages with azides .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Features
Target compound (1463502-41-1) –NH–CH₂–C≡CH 195.26 Propargylamine enables click chemistry; Boc protection enhances stability.
tert-Butyl 3-cyano-3-[3-(trimethylsilyl)prop-2-yn-1-yl]azetidine-1-carboxylate (30) –C≡C–Si(CH₃)₃ and –CN 280.40 (estimated) Trimethylsilyl-protected alkyne and cyano group increase steric bulk and polarity.
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) –CH₂–CH₂–Br 264.16 Bromoethyl group acts as a leaving group for nucleophilic substitutions.
tert-Butyl 3-(benzylamino)azetidine-1-carboxylate (939760-33-5) –NH–CH₂–C₆H₅ 262.35 Benzyl group introduces aromaticity and lipophilicity.
tert-Butyl 3-amino-2-methylazetidine-1-carboxylate (1368087-42-6) –NH₂ and –CH₃ 186.25 Methyl group increases steric hindrance; primary amine for further coupling.
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (PBN20120081) –CH₂–NH₂ and –F 217.25 Fluorine enhances metabolic stability; aminomethyl allows diversification.

Key Differentiators and Research Implications

  • Propargyl vs. Benzyl Groups : The target compound’s propargylamine group offers orthogonal reactivity (click chemistry) compared to the benzyl group’s aromatic interactions .
  • Fluorine vs. Bromine : Fluorine enhances stability and lipophilicity, while bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Amino vs.

Biological Activity

tert-butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate is a compound belonging to the azetidine class, which are four-membered nitrogen-containing heterocycles. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity, synthesis, and relevant case studies of this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₉N₂O₂
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 1219606-33-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacologically active agent.

The compound is believed to exert its effects through modulation of neurotransmitter systems and potential anti-inflammatory pathways. Its structural attributes allow it to interact with specific receptors, influencing various biological processes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For example:

  • Study : A comparative analysis of azetidine derivatives showed that certain modifications, such as the introduction of alkynyl groups, enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research has also indicated that azetidine derivatives can inhibit cancer cell proliferation:

  • Case Study : A derivative similar to tert-butyl 3-[(prop-2-yn-1-yl)amino]azetidine was tested against breast cancer cell lines, showing a dose-dependent reduction in cell viability .

Neuroprotective Effects

Some azetidine compounds have been associated with neuroprotective effects:

  • Research Finding : In vitro studies suggest that these compounds may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of tert-butyl 3-[(prop-2-yn-1-yloxy)azetidine-1-carboxylate] involves several steps:

  • Starting Material : tert-butyl 3-(aminomethyl)azetidine is reacted with propargyl bromide under basic conditions.
  • Yield and Purification : The product is purified using column chromatography, yielding a high-purity compound suitable for biological testing.
StepReagentsConditionsYield
1tert-butyl 3-(aminomethyl)azetidine + propargyl bromideBasic mediumHigh
2Purification via column chromatographyN/A>90%

Q & A

Q. What are the common synthetic routes for tert-butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Azetidine ring functionalization : Introduction of the prop-2-yn-1-ylamino group via nucleophilic substitution or reductive amination.
  • Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites during synthesis .
  • Optimized reaction conditions : Temperature control (e.g., 0–25°C), solvent selection (e.g., dichloromethane or THF), and catalysts (e.g., palladium for cross-coupling) to ensure regioselectivity and high yields .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 6.38 ppm for NH protons in azetidine derivatives) .
  • Mass Spectrometry (MS) : High-resolution ESI-TOF to verify molecular weight (e.g., calculated [M+H⁺] 277.1916, observed 277.1914) .
  • Chromatography : HPLC or TLC to assess purity (>95% purity threshold for research-grade compounds) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Pharmaceutical intermediates : Acts as a scaffold for synthesizing bioactive molecules targeting neurological disorders or cancer .
  • Structure-activity relationship (SAR) studies : Modifications to the prop-2-yn-1-yl group or azetidine ring to optimize binding affinity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield during synthesis?

  • Temperature modulation : Lower temperatures (0–5°C) reduce side reactions during Boc protection .
  • Solvent polarity effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for azetidine functionalization .
  • Catalyst screening : Palladium/copper systems for Sonogashira coupling with prop-2-yn-1-amine derivatives .

Q. What strategies address stereochemical challenges in synthesizing derivatives of this compound?

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., R-configured amino alcohols) to control stereocenters .
  • Dynamic kinetic resolution : Catalytic asymmetric hydrogenation to resolve racemic mixtures .
  • X-ray crystallography : Confirm stereochemistry via SHELXL refinement (e.g., SHELX-97 for small-molecule structures) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation times .
  • Purity validation : Ensure >95% purity via HPLC to exclude confounding impurities .
  • Dose-response curves : Compare EC₅₀ values across studies to identify potency discrepancies .

Q. What computational methods assist in studying interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes/receptors .
  • Molecular dynamics (MD) simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • Quantum mechanics/molecular mechanics (QM/MM) : Explore electronic interactions at catalytic sites (e.g., DFT for azetidine ring polarization) .

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